molecular formula C18H14F3N3O4S B2684356 N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 430448-31-0

N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2684356
CAS No.: 430448-31-0
M. Wt: 425.38
InChI Key: GKMRVJKCNYKFSW-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H14F3N3O4S and its molecular weight is 425.38. The purity is usually 95%.
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Scientific Research Applications

Photoreactions of Flutamide

A study explored the photoreactions of flutamide, a structurally related compound, highlighting the different behaviors in acetonitrile and 2-propanol solvents under UV light exposure. The findings provide insights into the potential reactivity and stability of similar compounds under light exposure, which could be relevant for understanding the photostability and photochemical behavior of N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide in various environments (Watanabe, Fukuyoshi, & Oda, 2015).

Antifungal Activity

Research on N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives showed significant antifungal activity against various fungi, suggesting potential applications in developing new antifungal agents. This indicates that structurally similar compounds, like this compound, might also exhibit useful biological activities (Gupta & Wagh, 2006).

Organic Non-linear Optical Material

A study on 3-Nitro­acetanilide, another structurally related compound, revealed its potential as an organic non-linear optical material. This suggests possibilities for this compound in applications related to non-linear optics and materials science (Mahalakshmi, Upadhyaya, & Row, 2002).

Solvatochromism and Hydrogen Bonding

Research on solvatochromism and the effect of bifurcate hydrogen bonding in solutions of N-(4-Methyl-2-nitrophenyl)acetamide provides valuable insights into the solvation dynamics and hydrogen bonding behavior of structurally similar compounds. Such studies are crucial for understanding the physicochemical properties and interactions of this compound in various solvents and conditions (Krivoruchka et al., 2004).

Mechanism of Action

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-9-2-4-11(13(6-9)24(27)28)22-16(25)8-15-17(26)23-12-7-10(18(19,20)21)3-5-14(12)29-15/h2-7,15H,8H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMRVJKCNYKFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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